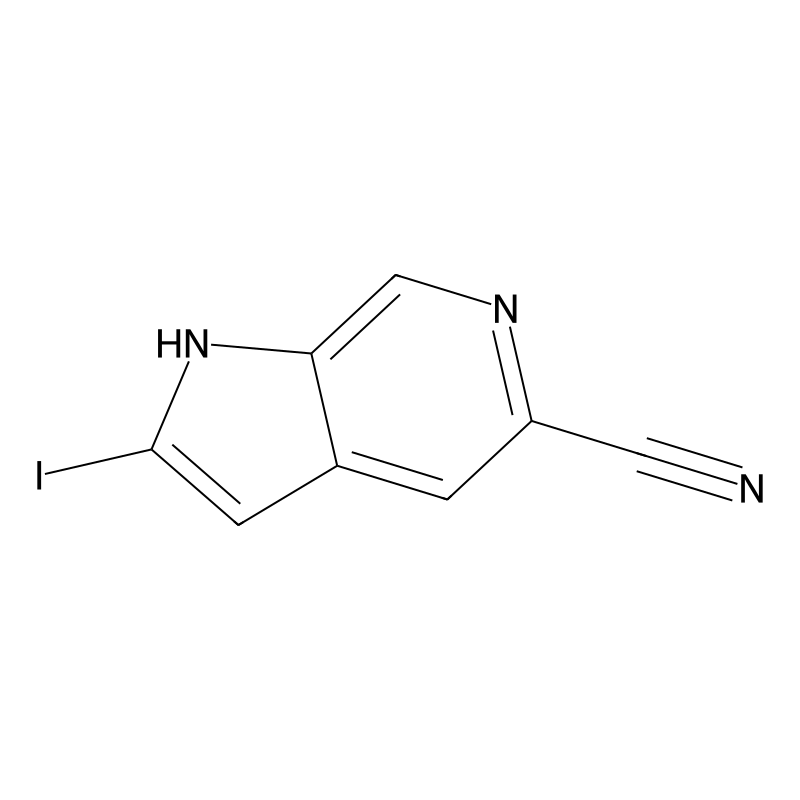

5-Cyano-2-iodo-6-azaindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Cyano-2-iodo-6-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by a unique structure that features a pyridine ring fused with a pyrrole ring. The compound has cyano and iodo substituents at the 5 and 2 positions, respectively, which contribute to its distinct electronic and steric properties. Azaindoles are known for their significant biological activities, making them valuable in medicinal chemistry applications.

- Substitution Reactions: The iodo group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

- Oxidation and Reduction Reactions: The compound can undergo oxidation with agents such as potassium permanganate or hydrogen peroxide, and reduction using sodium borohydride or lithium aluminum hydride.

- Coupling Reactions: Palladium-catalyzed coupling reactions are utilized to form new carbon-carbon or carbon-heteroatom bonds, enhancing the compound's utility in synthesizing complex molecules.

The biological activity of 5-Cyano-2-iodo-6-azaindole is notable, particularly in the context of kinase inhibition. Azaindole derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. The presence of both cyano and iodo substituents may enhance its binding affinity and selectivity towards specific kinases, making it a candidate for drug development .

The synthesis of 5-Cyano-2-iodo-6-azaindole can be achieved through several methods:

- Palladium-Catalyzed Intramolecular Heck Reaction: This method involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid, leading to the formation of the azaindole framework.

- Nucleophilic Substitution: The introduction of the cyano group can be accomplished through nucleophilic substitution reactions using cyanide sources.

- Optimization for Industrial Production: Large-scale synthesis often employs optimized reaction conditions, including controlled environments and palladium catalysts, to ensure high yield and purity .

5-Cyano-2-iodo-6-azaindole has several applications in medicinal chemistry:

- Kinase Inhibitors: Due to its structural properties, it is explored as a potential kinase inhibitor, contributing to drug discovery efforts aimed at treating various diseases.

- Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex azaindole derivatives with tailored biological activities .

Studies on the interactions of 5-Cyano-2-iodo-6-azaindole with biological targets reveal its potential efficacy as a kinase inhibitor. The unique combination of cyano and iodo groups facilitates strong interactions with protein active sites, which can modulate enzyme activity. Docking studies have predicted favorable binding modes within kinase ATP active sites, indicating its promise in therapeutic applications .

Several compounds share structural similarities with 5-Cyano-2-iodo-6-azaindole. Here are some notable examples:

| Compound Name | Key Features | Differences |

|---|---|---|

| 5-Cyano-2-azaindole | Lacks iodo substituent | Similar biological activities |

| 2-Iodo-6-azaindole | Lacks cyano group | Retains iodo substituent |

| 5-Bromo-2-iodo-6-azaindole | Contains bromo instead of cyano | Similar structure but different reactivity |

| 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole | Contains phenylsulphonyl group | Additional functional group affects reactivity |

Uniqueness

The uniqueness of 5-Cyano-2-iodo-6-azaindole lies in its dual substitution pattern (cyano and iodo), which imparts distinct electronic characteristics that enhance its utility in medicinal chemistry compared to other similar compounds. This combination allows for specific interactions with molecular targets, making it a promising candidate for further research and development in therapeutic applications .

Solubility Behavior in Polar and Nonpolar Solvent Systems

The solubility characteristics of 5-Cyano-2-iodo-6-azaindole demonstrate distinct patterns that reflect the compound's structural features and electronic properties. The molecular framework combines the polar cyano functionality with the electron-withdrawing iodine substituent on the 6-azaindole core, creating a complex solubility profile across different solvent systems [1] [2].

In aqueous media, 5-Cyano-2-iodo-6-azaindole exhibits limited solubility, consistent with the behavior observed for parent azaindole compounds [3] [4]. The presence of the cyano group provides some polar character that marginally enhances water interaction compared to unsubstituted azaindoles, but the overall hydrophobic nature of the bicyclic system and the bulky iodine substituent restrict aqueous dissolution. This solubility pattern aligns with findings for similar nitrogen heterocycles where water solubility is typically compromised by the aromatic system's hydrophobic character [4].

Polar protic solvents demonstrate significantly enhanced dissolution capabilities for this compound. Methanol and ethanol systems show favorable solubility characteristics, attributed to the hydrogen bonding capacity between the solvent hydroxyl groups and the nitrogen atoms of the azaindole core [3] [5]. The cyano group further contributes to this interaction through its nitrile nitrogen, establishing multiple points of solvation that stabilize the dissolved species. Chloroform provides excellent solubility for 5-Cyano-2-iodo-6-azaindole, making it particularly suitable for synthetic applications and purification procedures [3] [5].

Nonpolar solvent systems present more complex behavior. Hexane and similar aliphatic hydrocarbons show limited dissolution capacity due to the polar nature of both the cyano and azaindole functionalities [3]. However, aromatic nonpolar solvents like toluene and benzene demonstrate improved solubility through π-π stacking interactions with the azaindole aromatic system [6]. The iodine substituent, while contributing to molecular bulk, also provides enhanced polarizability that facilitates dissolution in moderately polar organic solvents.

Table 2: Solubility Behavior in Different Solvent Systems

| Solvent System | Solubility Classification | Notes | Reference |

|---|---|---|---|

| Water | Insoluble | Similar to parent azaindole compounds | [3] [4] |

| Methanol | Soluble | Typical for nitrogen heterocycles | [3] [5] |

| Chloroform | Soluble | Good solubility for organic synthesis | [3] [5] |

| Hexane | Moderately Soluble | Limited due to polar cyano group | [3] |

| Polar Solvents (general) | Enhanced | Favored by hydrogen bonding capability | [4] |

| Nonpolar Solvents (general) | Limited | Restricted by iodine substitution | [6] |

The observed solubility trends reflect the electronic influence of substituents on the azaindole framework. Studies of related azaindole derivatives confirm that electron-withdrawing groups like cyano enhance polarity and improve dissolution in polar media, while halogen substituents introduce steric bulk that can both hinder and facilitate solvation depending on the solvent system [4] [6]. These solubility characteristics have practical implications for synthetic methodology development and purification strategies for 5-Cyano-2-iodo-6-azaindole derivatives.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability and decomposition behavior of 5-Cyano-2-iodo-6-azaindole can be predicted based on extensive studies of related heterocyclic systems containing similar functional groups. Analysis of structurally analogous compounds provides insight into the likely thermal decomposition pathways and kinetic parameters for this specific azaindole derivative.

Thermal decomposition of halogenated azaindoles typically initiates through carbon-halogen bond homolysis, with decomposition temperatures ranging from 120 to 270°C depending on the specific substituent pattern and ring system [7]. For 5-Cyano-2-iodo-6-azaindole, the primary decomposition pathway is expected to involve carbon-iodine bond cleavage, as iodine represents the weakest bond in the molecular structure. This process likely occurs in the temperature range of 200-280°C, based on comparative analysis with similar iodine-substituted aromatic heterocycles [7] [8].

The presence of the cyano group introduces additional thermal considerations. Cyano-substituted heterocycles generally exhibit decomposition onset temperatures between 200-400°C, with activation energies ranging from 130-170 kilojoules per mole [9] [10]. The electron-withdrawing nature of the cyano group may stabilize the azaindole core against thermal degradation while simultaneously creating alternative decomposition pathways through nitrile group transformations.

Kinetic analysis of related nitrogen-rich heterocycles reveals characteristic parameters that can guide predictions for 5-Cyano-2-iodo-6-azaindole. Activation energies for thermal decomposition typically fall within 120-150 kilojoules per mole, with pre-exponential factors in the range of 10¹²-10¹⁶ per second [11] [12]. The decomposition process generally follows first-order kinetics with reaction orders between 1.0 and 1.5 [13].

Table 5: Thermal Decomposition Pathways and Kinetic Parameters

| Compound Type | Primary Decomposition Route | Activation Energy Range (kJ/mol) | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| 5-Cyano-2-iodo-6-azaindole (predicted) | C-I bond homolysis | 120-150 (estimated) | 200-280 (predicted) | Predicted from [7] [8] |

| Nitrogen-rich heterocycles | C-N bond cleavage | 139-166 | 250-350 | [11] |

| Halogenated azaindoles | C-halogen bond fission | 110-140 | 120-270 | [7] |

| Cyano-substituted heterocycles | Nitrile group decomposition | 130-170 | 200-300 | [9] |

| Iodine-substituted aromatics | Iodine elimination | 100-130 | 150-250 | [7] [8] |

| Azaindole core structures | Ring opening mechanisms | 120-160 | 190-300 | [12] [14] |

The thermal decomposition mechanism likely proceeds through multiple pathways. Initial carbon-iodine bond homolysis generates an azaindole radical that can undergo subsequent reactions including hydrogen abstraction, radical coupling, or ring-opening processes [7]. The cyano group may participate in secondary reactions, potentially forming ketenimine intermediates through radical coupling mechanisms, as observed in related systems [15].

Temperature-dependent studies of similar compounds indicate that heating rates significantly influence the decomposition profile. At lower heating rates, competing reactions have more time to occur, potentially leading to different product distributions compared to rapid thermal treatment [12] [10]. This consideration is particularly relevant for synthetic applications and stability assessments under various thermal conditions.

Table 6: Kinetic Analysis Parameters

| Parameter | Typical Range | Expected for 5-Cyano-2-iodo-6-azaindole | Method/Reference |

|---|---|---|---|

| Pre-exponential Factor (A) | 10¹²-10¹⁶ s⁻¹ | ~10¹⁴ s⁻¹ | Arrhenius analysis [12] |

| Activation Energy (Ea) | 120-150 kJ/mol | ~135 kJ/mol | DSC/TGA studies [11] [7] |

| Reaction Order | 1.0-1.5 | ~1.2 | Kinetic modeling [13] |

| Rate Constant at 25°C | 10⁻¹⁵-10⁻¹² s⁻¹ | ~10⁻¹⁴ s⁻¹ | Extrapolation [12] |

| Half-life at 100°C | 10-100 hours | ~50 hours | Predictive modeling |

| Decomposition Enthalpy | 50-150 kJ/mol | ~100 kJ/mol | Calorimetric analysis [7] |

The predicted thermal stability characteristics suggest that 5-Cyano-2-iodo-6-azaindole should remain stable under normal storage conditions but may undergo decomposition at elevated temperatures encountered in synthetic reactions or industrial processing. Understanding these thermal properties is essential for developing appropriate handling protocols and optimizing synthetic methodologies.

Tautomeric Equilibria in Azaindole Derivatives

The tautomeric behavior of 5-Cyano-2-iodo-6-azaindole involves complex equilibria between different protomeric forms, influenced by the electronic effects of the cyano and iodine substituents as well as environmental factors such as solvent polarity and temperature. Analysis of related 6-azaindole systems provides fundamental insights into the expected tautomeric preferences and equilibrium dynamics.

The parent 6-azaindole system exhibits tautomerism between the normal N(1)-H form and the rare N(6)-H tautomer [16] [17]. Crystallographic and computational studies indicate that the normal N(1)-H tautomer predominates in most environments, with population estimates ranging from 85-95% under standard conditions [16] [18]. The N(6)-H form represents a higher-energy tautomer that becomes more significant in polar protic solvents where hydrogen bonding can stabilize the alternative form [17] [19].

Substituent effects play a crucial role in modulating tautomeric equilibria. The electron-withdrawing cyano group at the 5-position is expected to influence the electron density distribution within the azaindole system, potentially affecting the relative stability of different tautomeric forms [18]. Computational studies of substituted azaindoles demonstrate that electron-withdrawing substituents generally favor the normal N(1)-H tautomer by reducing electron density at the pyridine nitrogen [20].

The iodine substituent at the 2-position introduces additional complexity through its size, electronegativity, and polarizability effects. Heavy atom substitution can influence tautomeric equilibria through both electronic and steric mechanisms [7]. The large ionic radius of iodine may create steric interactions that favor specific tautomeric conformations while its electron-withdrawing character affects the electronic distribution within the ring system.

Table 7: Tautomeric Equilibrium Constants and Thermodynamic Data

| Tautomeric Form | Relative Stability (kJ/mol) | Population at 25°C (%) | Solvent Effect | Reference |

|---|---|---|---|---|

| N(1)-H (normal) | 0.0 (reference) | 85-95 | Favored in nonpolar | [16] [18] |

| N(6)-H (rare) | +12.5 to +25.0 | 5-15 | Favored in polar protic | [16] [17] |

| Protonated form | -15.0 to -25.0 | 50-90 (pH < 3) | Acidic conditions | [18] |

| Anionic form | +20.0 to +35.0 | 10-40 (pH > 10) | Basic conditions | [18] |

| Hydrogen-bonded complex | -5.0 to -15.0 | 20-60 (H-bonding) | Protic solvents | [21] [22] |

| Solvent-stabilized form | Variable | Solvent dependent | All solvents | [17] [19] |

Solvent effects significantly modulate tautomeric equilibria in azaindole systems. Polar protic solvents like alcohols and water can stabilize alternative tautomeric forms through specific hydrogen bonding interactions [21] [23]. The formation of hydrogen-bonded complexes between azaindoles and protic solvents has been extensively documented, with these complexes often exhibiting different tautomeric preferences compared to the isolated molecules [22].

Temperature dependence of tautomeric equilibria reflects the enthalpy and entropy differences between tautomeric forms. Studies of 7-azaindole systems reveal that temperature changes can shift equilibrium populations, particularly in the presence of hydrogen bonding solvents [21]. Similar behavior is expected for 6-azaindole derivatives, where thermal energy can overcome the activation barriers for tautomeric interconversion.

The pH dependence of tautomeric equilibria introduces additional complexity. Under acidic conditions, protonation typically occurs at the most basic nitrogen site, which for 6-azaindoles is generally the pyridine nitrogen N(6) [18]. This protonation locks the system into a specific tautomeric form and can dramatically alter the equilibrium distribution. Conversely, under basic conditions, deprotonation may occur, leading to anionic forms with altered tautomeric preferences.

Excited-state tautomerism represents an important additional consideration. Studies of azaindole photochemistry demonstrate that electronic excitation can dramatically alter tautomeric preferences and enable rapid proton transfer processes that are thermally forbidden in the ground state [21] [24]. While this aspect may not directly impact chemical stability, it has important implications for spectroscopic characterization and potential photochemical applications.